molecular formula C13H9ClO3 B3153047 3-Chloro-4-phenoxybenzoic acid CAS No. 74917-55-8

3-Chloro-4-phenoxybenzoic acid

Cat. No. B3153047
Key on ui cas rn: 74917-55-8
M. Wt: 248.66 g/mol
InChI Key: BHGHJIYJDMJREN-UHFFFAOYSA-N
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Patent
US07687491B2

Procedure details

The title compound (0.95 g) was synthesized in a yield of 77% as a white crystalline solid by conducting the similar reaction to that mentioned in Example 10 (10e) using 3-chloro-4-fluorobenzaldehyde (0.80 g, 5.0 mmol), phenol (0.66 g, 7.0 mmol), potassium carbonate (1.7 g, 13 mmol), 2-methyl-2-butene (2.7 ml, 25 mmol), potassium dihydrogenphosphate (1.7 g, 13 mmol) and sodium hypochlorite (1.4 g, 15 mmol).
[Compound]
Name
Example 10 ( 10e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0.66 g
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Four
Quantity
2.7 mL
Type
reactant
Reaction Step Five
Name
potassium dihydrogenphosphate
Quantity
1.7 g
Type
reactant
Reaction Step Six
Quantity
1.4 g
Type
reactant
Reaction Step Seven
Yield
77%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1F)[CH:5]=[O:6].[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-:19].[K+].[K+].CC(=CC)C.P([O-])(O)(O)=O.[K+].Cl[O-].[Na+]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:17][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:5]([OH:19])=[O:6] |f:2.3.4,6.7,8.9|

Inputs

Step One
Name
Example 10 ( 10e )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1F
Step Three
Name
Quantity
0.66 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
1.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
2.7 mL
Type
reactant
Smiles
CC(C)=CC
Step Six
Name
potassium dihydrogenphosphate
Quantity
1.7 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Step Seven
Name
Quantity
1.4 g
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the similar reaction to

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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